Cas no 86520-52-7 (Azido-PEG3-alcohol)

Azido-PEG3-alcohol structure
Azido-PEG3-alcohol structure
Nome del prodotto:Azido-PEG3-alcohol
Numero CAS:86520-52-7
MF:C6H13N3O3
MW:175.185721158981
MDL:MFCD09753542
CID:661451
PubChem ID:11008438

Azido-PEG3-alcohol Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanol, 2-[2-(2-azidoethoxy)ethoxy]-
    • 2-[2-(2-Azidoethoxy)ethoxy]ethanol
    • 2-(2-(2-Azidoethoxy)ethoxy)ethanol
    • T0070907
    • 1-Azido-8-hydroxy-3,6-dioxaoctane
    • 8-azido-3,6-dioxa-1-octanol
    • 8-azido-3,6-dioxaoctan-1-ol
    • 8-Azido-3,6-dioxaoctanol
    • 8-Azido-3,6-dioxaoctanol solution
    • Azido-PEG3
    • azidotriethylene glycol
    • N3-EEET-OH
    • Azido-PEG3-alcohol
    • 2-[2-(2-Azidoethoxy)ethoxy]ethanol (ACI)
    • 2-(2-(2-Azidoethoxy)ethoxy)ethan-1-ol
    • 2-(2-(2-Azidoethoxy)ethyl)ethan-1-ol
    • C6H13N3O3
    • 8-Azido-3,6-dioxaoctanol; 1-Azido-8-hydroxy-3,6-dioxaoctane;2-[2-(2-Azidoethoxy)ethoxy]ethanol
    • DB-346600
    • azido-PEG4-OH
    • 2-(2-(2-Azidoethoxy)ethoxy)ethanole, 20 wt% in DCM
    • PMNIHDBMMDOUPD-UHFFFAOYSA-N
    • 2-(2-(2-azidoethoxyl)ethoxy)ethanol
    • GS-6626
    • CS-W017451
    • 2-[2-(2-AZIDOETHOXY)ETHOXY]ETHAN-1-OL
    • HY-W016735
    • 86520-52-7
    • AB51481
    • AKOS006229116
    • 2-(2-(2-Azidoethoxy)ethoxy)ethanole, 20 wt% in toluene
    • 2-[2-(2-Azidoethoxy)ethoxy]ethanol (0.5M in tert-butyl methyl ether)
    • 2-(2-(2-azido-ethoxy)ethoxy)ethanol
    • BP-20693
    • EN300-207147
    • SCHEMBL13498593
    • LCZC464
    • ZB0973
    • N3-PEG3-OH
    • MFCD09753542
    • A917012
    • 2-(2-(2-Azidoethoxy)ethoxy)ethanole
    • C70217
    • Azido-PEG3-OH
    • DTXSID50451649
    • MDL: MFCD09753542
    • Inchi: 1S/C6H13N3O3/c7-9-8-1-3-11-5-6-12-4-2-10/h10H,1-6H2
    • Chiave InChI: PMNIHDBMMDOUPD-UHFFFAOYSA-N
    • Sorrisi: [N-]=[N+]=NCCOCCOCCO

Proprietà calcolate

  • Massa esatta: 175.09600
  • Massa monoisotopica: 175.09569129 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 8
  • Complessità: 136
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 175.19
  • XLogP3: 0.2
  • Superficie polare topologica: 53Ų

Proprietà sperimentali

  • Punto di infiammabilità: Fahrenheit: -27,4 ° f
    Celsius: -33 ° c
  • PSA: 88.44000
  • LogP: -0.22504
  • Colore/forma: ~0.5 M in tert-butyl methyl ether

Azido-PEG3-alcohol Informazioni sulla sicurezza

  • Simbolo: GHS02 GHS07
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H225-H315
  • Dichiarazione di avvertimento: P210
  • Numero di trasporto dei materiali pericolosi:UN 2398 3 / PGII
  • WGK Germania:3
  • Codice categoria di pericolo: 11-38
  • Istruzioni di sicurezza: 16
  • Identificazione dei materiali pericolosi: F Xi
  • Condizioni di conservazione:2-8°C

Azido-PEG3-alcohol Dati doganali

  • CODICE SA:2929909090
  • Dati doganali:

    Codice doganale cinese:

    2929909090

    Panoramica:

    2929909090 Altri composti azotati. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2929909090 altri composti con altre funzioni azotate IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

Azido-PEG3-alcohol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-207147-0.05g
2-[2-(2-azidoethoxy)ethoxy]ethan-1-ol
86520-52-7 95%
0.05g
$21.0 2023-09-16
Enamine
EN300-207147-5.0g
2-[2-(2-azidoethoxy)ethoxy]ethan-1-ol
86520-52-7 95%
5g
$262.0 2023-06-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-20693-100mg
Azido-PEG3-alcohol
86520-52-7 98%
100mg
1282.0CNY 2021-07-14
abcr
AB368769-25 g
2-(2-(2-Azidoethoxy)ethoxy)ethanole, 20 wt% in DCM; .
86520-52-7
25 g
€604.40 2023-07-19
abcr
AB368768-25g
2-(2-(2-Azidoethoxy)ethoxy)ethanole, 98%; .
86520-52-7 98%
25g
€1490.00 2025-02-19
abcr
AB368769-25g
2-(2-(2-Azidoethoxy)ethoxy)ethanole, 20 wt% in DCM; .
86520-52-7
25g
€604.40 2025-02-18
abcr
AB368770-25 g
2-(2-(2-Azidoethoxy)ethoxy)ethanole, 20 wt% in toluene; .
86520-52-7
25 g
€502.60 2023-07-19
XI AN KANG FU NUO Biotechnology Co., Ltd.
BPA-21-500mg
azido-PEG3-OH
86520-52-7 95.00%
500mg
¥470.0 2021-09-26
TRC
A848550-250mg
2-[2-(2-Azidoethoxy)ethoxy]ethanol
86520-52-7
250mg
$ 75.00 2023-04-19
abcr
AB368768-5 g
2-(2-(2-Azidoethoxy)ethoxy)ethanole, 98%; .
86520-52-7 98%
5 g
€467.00 2023-07-19

Azido-PEG3-alcohol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide
Riferimento
Site-Specific and Covalent Attachment of His-Tagged Proteins by Chelation Assisted Photoimmobilization: A Strategy for Microarraying of Protein Ligands
Ericsson, Emma M.; et al, Langmuir, 2013, 29(37), 11687-11694

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Water ;  75 °C
Riferimento
Biodegradable PEG-dendritic block copolymers: synthesis and biofunctionality assessment as vectors of siRNA
Leiro, Victoria; et al, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2017, 5(25), 4901-4917

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 50 °C; 17 h, 50 °C
Riferimento
A novel dynamic pseudo[1]rotaxane based on a mono-biotin-functionalized pillar[5]arene
Wu, Xuan; et al, Organic Chemistry Frontiers, 2015, 2(9), 1013-1017

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt
Riferimento
Zinc(II)cyclen-peptide conjugates interacting with the weak effector binding state of Ras
Schmidt, Florian; et al, Inorganica Chimica Acta, 2011, 365(1), 38-48

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: Acetic acid ,  Water ;  1 h, 80 °C
Riferimento
Direct Screening of Glycan Patterns from Human Sera: A Selective Glycoprotein Microarray Strategy
Tu, Hsiu-Chung; et al, ACS Applied Bio Materials, 2019, 2(3), 1286-1297

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, pH 2 - 3, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Peptidic Monodisperse PEG "combs" with Fine-Tunable LCST and Multiple Imaging Modalities
Zhu, Junfei; et al, Biomacromolecules, 2019, 20(3), 1281-1287

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Potassium bicarbonate ,  Sulfuryl azide fluoride Solvents: Dimethylformamide ,  tert-Butyl methyl ether ,  Water ;  5 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Modular click chemistry libraries for functional screens using a diazotizing reagent
Meng, Genyi; et al, Nature (London, 2019, 574(7776), 86-89

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 50 °C; 12 h, 50 °C
Riferimento
Stable pillar[5]arene-based pseudo[1]rotaxanes formed in polar solution
Wu, Xuan; et al, Chinese Chemical Letters, 2016, 27(11), 1655-1660

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Tosyl chloride ,  Potassium hydroxide Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
1.2 Reagents: Sodium azide Solvents: Dimethylformamide ;  16 h, 80 °C
Riferimento
On-demand synthesis of phosphoramidites
Sandahl, Alexander F.; et al, Nature Communications, 2021, 12(1),

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  12 h, 90 °C; 90 °C → rt
Riferimento
Facile Procedure for Generating Side Chain Functionalized Poly(α-hydroxy acid) Copolymers from Aldehydes via a Versatile Passerini-Type Condensation
Rubinshtein, Mark; et al, Organic Letters, 2010, 12(15), 3560-3563

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium azide Solvents: Ethanol
Riferimento
Synthesis of N 11-anchoring biotinylated artemisinin derivatives and their preliminary biological assessment
Pan, Qi Yu; et al, Science China: Chemistry, 2010, 53(1), 119-124

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Sodium azide Solvents: Ethanol ;  overnight, reflux
Riferimento
Synthesis of a Polymerizable Metal-Ion-Chelating Lipid for Fluid Bilayers
Jeong, Sang Won; et al, Journal of Organic Chemistry, 2001, 66(14), 4799-4802

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Riferimento
Rigidified Clicked Dimeric Ligands for Studying the Dynamics of the PDZ1-2 Supramodule of PSD-95
Eildal, Jonas N. N.; et al, ChemBioChem, 2015, 16(1), 64-69

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  5 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, pH 2 - 3, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Peptidic Monodisperse PEG "combs" with Fine-Tunable LCST and Multiple Imaging Modalities
Zhu, Junfei; et al, Biomacromolecules, 2019, 20(3), 1281-1287

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  5 h, 80 °C; 80 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Amide bond-containing monodisperse polyethylene glycols beyond 10 000 Da
Wan, Zihong; et al, Organic & Biomolecular Chemistry, 2016, 14(33), 7912-7919

Synthetic Routes 16

Condizioni di reazione
Riferimento
Chemoselective triazole-phosphonamidate conjugates suitable for photorelease
Siebertz, Kristina D.; et al, Chemical Communications (Cambridge, 2018, 54(7), 763-766

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Water ;  rt; overnight, reflux
Riferimento
Stapling of two PEGylated side chains increases the conformational stability of the WW domain via an entropic effect
Xiao, Qiang; et al, Organic & Biomolecular Chemistry, 2018, 16(46), 8933-8939

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 80 °C; overnight, 80 °C; 80 °C → rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Riferimento
Rigidified Clicked Dimeric Ligands for Studying the Dynamics of the PDZ1-2 Supramodule of PSD-95
Eildal, Jonas N. N.; et al, ChemBioChem, 2015, 16(1), 64-69

Synthetic Routes 19

Condizioni di reazione
1.1 Solvents: Pyridine ;  6 h, rt
2.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  rt → 60 °C; 12 h, 60 °C
2.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide
Zhang, Fangqing; et al, Bioorganic & Medicinal Chemistry, 2020, 28(1),

Azido-PEG3-alcohol Raw materials

Azido-PEG3-alcohol Preparation Products

Azido-PEG3-alcohol Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:86520-52-7)Azido-PEG3-alcohol
A917012
Purezza:99%/99%/99%/99%
Quantità:10.0g/25.0g/50.0g/100.0g
Prezzo ($):153.0/333.0/624.0/1084.0